molecular formula C13H24N2OS B2941752 N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705184-03-7

N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2941752
CAS No.: 1705184-03-7
M. Wt: 256.41
InChI Key: ZLAMBMXKXWZECR-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate to form the tert-butyl ester intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-tert-butyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMBMXKXWZECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1CC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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